Neladenoson - 1239234-36-6

Neladenoson

Catalog Number: EVT-10953474
CAS Number: 1239234-36-6
Molecular Formula: C29H24ClN5O2S2
Molecular Weight: 574.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neladenoson, also known as neladenoson bialanate, is a novel compound classified as a selective partial agonist of the adenosine A1 receptor. It is primarily being investigated for its therapeutic potential in treating chronic heart failure. As a prodrug, neladenoson undergoes metabolic conversion in the body to yield its active form, which interacts with adenosine receptors to exert its pharmacological effects. This compound is notable for its ability to avoid some of the typical side effects associated with adenosine receptor agonists, particularly those related to calcium influx and hemodynamic changes .

Source

Neladenoson was developed by Bayer AG and has been designated as BAY 1067197. It is currently undergoing clinical evaluation for its efficacy and safety in patients suffering from chronic heart failure with preserved and reduced ejection fractions .

Classification
  • Chemical Class: Adenosine receptor agonists
  • Target Receptor: A1 adenosine receptor
  • Status: Clinical trials for chronic heart failure
Synthesis Analysis

Methods

The synthesis of neladenoson involves several key steps that typically focus on forming amide bonds between amino acids or their derivatives. While specific synthetic routes are not extensively detailed in the literature, it is known that the compound can be synthesized through a series of reactions that include:

  1. Formation of Amide Bonds: This is crucial in linking amino acids to create the peptide backbone characteristic of neladenoson.
  2. Prodrug Development: The bialanate form enhances pharmacokinetic properties, allowing better absorption and distribution within the body .

Technical Details

The synthesis may utilize various reagents and conditions typical for peptide synthesis, including:

  • Acidic or basic hydrolysis for cleavage reactions.
  • Oxidation and reduction processes to modify side chains.
  • Substitution reactions at the amino or carboxyl termini.
Molecular Structure Analysis

Data

  • Molecular Formula: C28H36ClN8O4S
  • Molecular Weight: 576.15 g/mol
  • Isomeric SMILES: Provided above.

The structure includes aromatic rings and various nitrogen-containing groups that are essential for binding to the adenosine receptors.

Chemical Reactions Analysis

Reactions

Neladenoson can undergo several types of chemical reactions typical of peptide compounds:

  1. Hydrolysis: Under acidic or basic conditions, amide bonds can be hydrolyzed to yield constituent amino acids.
  2. Oxidation/Reduction: Modifications at side chains may involve oxidation or reduction reactions.
  3. Substitution Reactions: These can occur at various functional groups, particularly at the termini of the peptide chain .

Technical Details

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The products typically include either free amino acids or modified peptide structures.

Mechanism of Action

Neladenoson acts primarily as a selective partial agonist at the A1 adenosine receptor. Its mechanism involves:

  1. Receptor Binding: Neladenoson binds selectively to the A1 receptor, leading to downstream signaling pathways that differ from those activated by full agonists.
  2. Biased Agonism: Unlike traditional adenosine receptor agonists, neladenoson demonstrates biased signaling away from calcium influx pathways while promoting cAMP pathway activation, which may mitigate some adverse cardiovascular effects .

Data

Clinical studies indicate that neladenoson's unique signaling profile could lead to reduced side effects compared to other adenosine receptor agonists, making it a promising candidate for chronic heart failure treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on the formulation.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for its efficacy as a prodrug.
  • pH Sensitivity: The compound's stability may be affected by pH levels, influencing its release and activation in biological systems.

Relevant studies have characterized its pharmacokinetic properties, indicating favorable absorption and distribution characteristics compared to other compounds in its class .

Applications

Neladenoson is primarily being studied for its potential applications in:

  • Chronic Heart Failure Treatment: As a selective partial agonist of the A1 adenosine receptor, it aims to improve cardiac function without significant hemodynamic side effects.
  • Research Tool: It serves as a valuable tool for studying adenosine receptor biology due to its unique signaling characteristics.

The ongoing clinical trials will further elucidate its efficacy and safety profile, potentially leading to new therapeutic options for patients with heart failure .

Introduction to Adenosine Receptor Pharmacology

Adenosine Receptor Subtypes and Signaling Pathways

Adenosine receptors (ARs) are G protein-coupled receptors (GPCRs) classified into four subtypes: A~1~, A~2A~, A~2B~, and A~3~. Each couples to distinct intracellular signaling pathways:

  • A~1~ Adenosine Receptor: Primarily couples to G~i/o~ proteins, inhibiting adenylate cyclase and reducing cyclic adenosine monophosphate (cAMP) production. This receptor modulates potassium channel activation and calcium channel inhibition, influencing cardiac conduction and energy metabolism [1] [3] [8].
  • A~2A~ Adenosine Receptor: Activates G~s~ proteins, stimulating cAMP production. It regulates vasodilation and anti-inflammatory responses [2] [6].
  • A~2B~ Adenosine Receptor: Also G~s~-coupled but requires higher adenosine concentrations for activation. It promotes fibroblast proliferation and collagen synthesis via phospholipase C (PLC) pathways, contributing to tissue remodeling [1] [3].
  • A~3~ Adenosine Receptor: Couples to G~i/o~, reducing cAMP. It influences immune responses and cardioprotection during ischemia [2] [8].

Table 1: Adenosine Receptor Subtypes and Primary Signaling Pathways

SubtypeG Protein CouplingKey EffectorsTissue Distribution
A~1~G~i/o~↓ cAMP, ↑ K+ conductanceHeart, brain, kidneys
A~2A~G~s~↑ cAMPVasculature, immune cells
A~2B~G~s~/G~q~↑ cAMP, ↑ PLC, ↑ Ca²⁺Fibroblasts, smooth muscle
A~3~G~i/o~↓ cAMPImmune cells, heart

Therapeutic Rationale for Partial A~1~ Adenosine Receptor Agonism in Cardiovascular Disease

Partial A~1~ adenosine receptor agonists balance cardioprotective effects with minimized side effects:

  • Cardioprotection: A~1~ adenosine receptor activation reduces heart rate and attenuates cardiac remodeling by suppressing neurohormonal factors (e.g., norepinephrine) and inflammation-driven hypertrophy. This improves cardiac efficiency in heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF) [1] [6].
  • Mitigating Risks: Full A~1~ adenosine receptor agonists cause bradycardia and renal vasoconstriction. Partial agonists (e.g., Neladenoson) retain beneficial effects while avoiding extreme hemodynamic changes due to biased signaling—activating cardioprotective cAMP pathways but not calcium-mediated side effects [1] [7].
  • Metabolic Efficiency: By reducing myocardial oxygen demand and enhancing glucose uptake, partial A~1~ adenosine receptor agonism optimizes energy utilization in ischemic cardiomyocytes [1] [6].

Historical Development of Non-Nucleoside Adenosine Receptor Agonists

Early AR agonists were nucleoside-based (e.g., adenosine, regadenoson), limited by poor selectivity and short half-lives. Non-nucleoside agonists emerged to address these issues:

  • Capadenoson (BAY 68-4986): The first potent non-nucleoside A~1~ adenosine receptor partial agonist (K~i~ = 0.66 nM). Its pyridine-thiazole structure improved selectivity but exhibited off-target A~2B~ adenosine receptor activity and solubility challenges [4] [7].
  • Neladenoson (BAY 1067197): Derived from Capadenoson, this 2-aminopyridine-3,5-dicarbonitrile derivative enhanced A~1~ adenosine receptor selectivity and pharmacokinetics. Its bialanate prodrug form improved oral bioavailability [7].
  • Clinical Translation: Capadenoson showed efficacy in preclinical heart failure models but failed in atrial fibrillation trials due to insufficient heart rate modulation. Neladenoson advanced to phase IIb trials for chronic heart failure [1] [7].

Properties

CAS Number

1239234-36-6

Product Name

Neladenoson

IUPAC Name

2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile

Molecular Formula

C29H24ClN5O2S2

Molecular Weight

574.1 g/mol

InChI

InChI=1S/C29H24ClN5O2S2/c30-21-7-3-20(4-8-21)28-33-22(17-38-28)18-39-29-25(16-32)26(19-5-9-23(10-6-19)37-14-13-36)24(15-31)27(34-29)35-11-1-2-12-35/h3-10,17,36H,1-2,11-14,18H2

InChI Key

RFJKJKQQWXKVTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OCCO)C#N)SCC4=CSC(=N4)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.